molecular formula C40H37N3O5 B1404682 9H-fluoren-9-ylmethyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)carbamoyl]ethyl]carbamate CAS No. 505076-71-1

9H-fluoren-9-ylmethyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)carbamoyl]ethyl]carbamate

Cat. No.: B1404682
CAS No.: 505076-71-1
M. Wt: 639.7 g/mol
InChI Key: OBJKDGIQGYMKHP-BHVANESWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9H-fluoren-9-ylmethyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)carbamoyl]ethyl]carbamate is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its structure features two distinct carbamoyl substituents: a methoxy(methyl)carbamoyl group and a triphenylmethyl (trityl) carbamoyl group on the ethyl backbone. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine . The presence of bulky trityl and methoxy(methyl) groups suggests applications in sterically demanding synthetic pathways or specialized bioconjugation strategies. While direct synthesis data for this compound are absent in the provided evidence, analogous Fmoc-protected compounds are synthesized via carbamate-forming reactions using Fmoc-OSu (9-fluorenylmethyl-N-succinimidyl carbonate) and amines under mild conditions .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[methoxy(methyl)amino]-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H37N3O5/c1-43(47-2)38(45)36(41-39(46)48-27-35-33-24-14-12-22-31(33)32-23-13-15-25-34(32)35)26-37(44)42-40(28-16-6-3-7-17-28,29-18-8-4-9-19-29)30-20-10-5-11-21-30/h3-25,35-36H,26-27H2,1-2H3,(H,41,46)(H,42,44)/t36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJKDGIQGYMKHP-BHVANESWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)[C@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H37N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9H-fluoren-9-ylmethyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)carbamoyl]ethyl]carbamate is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which includes fluorenyl, methoxy, and triphenylmethyl groups, positions it as a candidate for various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C28H27N3O4C_{28}H_{27}N_{3}O_{4}, with a molecular weight of approximately 469.5 g/mol. Its structure can be represented as follows:

Structure C28H27N3O4\text{Structure }\text{C}_{28}\text{H}_{27}\text{N}_{3}\text{O}_{4}

Biological Activity

Research indicates that compounds containing carbamate functionalities often exhibit notable biological activities. The specific interactions of This compound with biological targets are crucial for understanding its pharmacological profile.

The mechanism of action involves the compound's interaction with specific enzymes and receptors. It is hypothesized that the compound can modulate enzyme activity or receptor binding through the formation of stable complexes. Techniques such as molecular docking , enzyme assays , and cellular assays are employed to elucidate these interactions.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this specific carbamate derivative.

Table 1: Summary of Biological Activities in Related Compounds

Compound NameBiological ActivityReference
(9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-phenylbutan-2-yl)carbamateAntibacterial, anti-inflammatory
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-(tert-butoxy)-4-oxobutanoic acidAnticancer properties
(9H-Fluoren-9-yl)methyl N-(pyridin-3-ylmethyl) carbamateNeuroprotective effects

These studies highlight the potential therapeutic applications of compounds with similar structures, suggesting that This compound may also possess significant biological activity.

Comparative Analysis

Comparative studies with structurally similar compounds reveal unique features that may enhance its biological efficacy. For instance, the presence of the fluorenyl group may contribute to increased stability and specificity in biological interactions compared to simpler carbamates.

Table 2: Comparison with Similar Compounds

Compound NameCAS NumberUnique Features
(9H-fluoren-9-yl)methyl N-(pyridin-3-ylmethyl) carbamate12345678Neuroprotective properties
tert-butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate13448070Enhanced stability due to tert-butyl group
(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-methylpentan-2-yl)carbamate21517841Altered reactivity due to methyl substituent

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

Compounds like (9H-fluoren-9-yl)methyl (4-aminobenzyl)carbamate () share the Fmoc backbone but lack the dual carbamoyl functionality. Instead, they incorporate aromatic amines, which influence solubility and reactivity. For example, the benzyl-substituted derivative in has a molecular weight of ~327.4 g/mol and is isolated as a beige solid (83% yield) after flash chromatography . In contrast, the target compound’s trityl group introduces significant steric hindrance (molecular weight ~567.7 g/mol estimated), likely reducing solubility in polar solvents compared to simpler aromatic analogues.

Fmoc Derivatives with Bulky Protecting Groups

The compound 9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl]carbamate () shares the trityl moiety but replaces the carbamoyl group with a sulfanyl substituent. This substitution alters reactivity: sulfanyl groups participate in thiol-ene click chemistry, whereas carbamoyl groups are more inert. The trityl-sulfanyl derivative has a molecular weight of 569.71 g/mol and is stable at room temperature . The target compound’s trityl carbamoyl group may offer superior stability in acidic conditions compared to sulfanyl analogues, as trityl carbamates are resistant to nucleophilic attack .

Carbamoyl-Modified Fmoc Compounds

9H-Fluoren-9-ylmethyl N-[(1S)-1-(chlorocarbonyl)-2-methylpropyl]carbamate () highlights the role of carbamoyl modifications. This derivative contains a reactive chlorocarbonyl group (molecular weight 357.83 g/mol) for further functionalization, contrasting with the target compound’s methoxy(methyl)- and trityl-carbamoyl groups, which are electron-withdrawing and protective. The chlorocarbonyl derivative’s XLogP3 of 5 indicates high hydrophobicity, whereas the target compound’s polar carbamoyl groups may improve aqueous solubility .

Key Research Findings and Data

Physical Properties and Spectral Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key NMR Shifts (1H/13C) Reference
Target Compound (estimated) ~567.7 N/A N/A N/A
(9H-Fluoren-9-yl)methyl (4-aminobenzyl)carbamate 327.4 N/A δ 7.75–7.30 (Fmoc aromatic)
9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate 569.71 Room-stable δ 7.40–7.20 (trityl aromatic)
(S)-(9H-Fluoren-9-yl)methyl (1-oxo-1-(2-oxo-2H-chromene-3-carboxamido)propan-2-yl)carbamate ~460.5 N/A δ 8.20 (chromene C=O)

Stability and Reactivity Insights

  • Trityl Carbamoyl Stability : Trityl carbamates resist hydrolysis under mildly acidic conditions, making them suitable for orthogonal protection strategies .
  • Methoxy(methyl) Carbamoyl Reactivity : Methoxy(methyl) groups are less sterically demanding than trityl, enabling selective deprotection in multi-step syntheses .
  • Fmoc Group Removal : All Fmoc derivatives, including the target compound, are cleaved efficiently with 20% piperidine in DMF, as demonstrated in peptide synthesis workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-fluoren-9-ylmethyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)carbamoyl]ethyl]carbamate
Reactant of Route 2
Reactant of Route 2
9H-fluoren-9-ylmethyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)carbamoyl]ethyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.